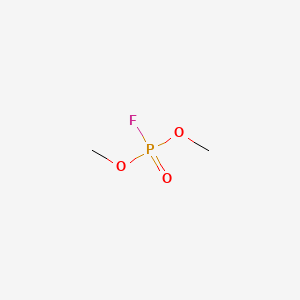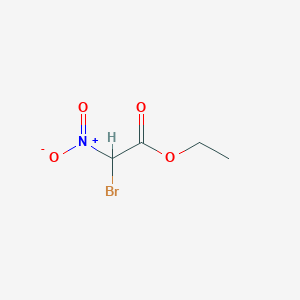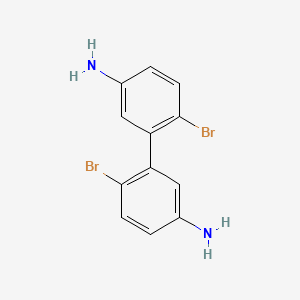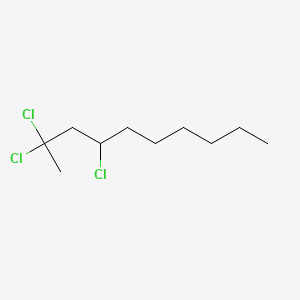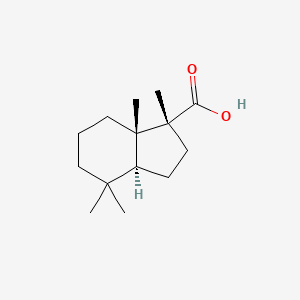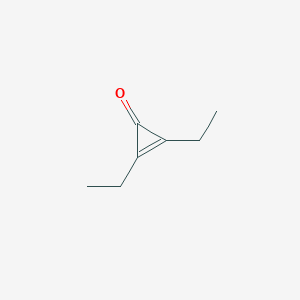
2-Cyclopropen-1-one, 2,3-diethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Diethyl-2-cyclopropen-1-one: is an organic compound with the molecular formula C₇H₁₀O . It is a cyclopropenone derivative, characterized by a three-membered ring structure with two ethyl groups attached to the second and third carbon atoms. This compound is known for its unique reactivity due to the strained nature of the cyclopropene ring, making it a valuable intermediate in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diethyl-2-cyclopropen-1-one typically involves the cyclization of suitable precursors. One common method includes the reaction of 2-iodoethyl-substituted olefins with zinc powder in a mixture of t-butyl alcohol and water . Another approach involves the cyclization of 1,3-dihalopropanes with zinc powder in ethanol .
Industrial Production Methods: While specific industrial production methods for 2,3-Diethyl-2-cyclopropen-1-one are not extensively documented, the general principles of cyclopropene synthesis can be applied. These methods often involve the use of metal catalysts and controlled reaction conditions to ensure high yields and purity .
化学反应分析
Types of Reactions: 2,3-Diethyl-2-cyclopropen-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into cyclopropane derivatives.
Substitution: The compound can participate in substitution reactions, where one of the ethyl groups is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclopropane derivatives.
Substitution: Formation of various substituted cyclopropenones.
科学研究应用
作用机制
The mechanism of action of 2,3-Diethyl-2-cyclopropen-1-one involves its ability to participate in various chemical reactions due to the strained nature of the cyclopropene ring. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its reactivity is primarily driven by the release of ring strain energy during the formation of more stable products .
相似化合物的比较
- 2,3-Diphenyl-2-cyclopropen-1-one
- 2,3-Dimethyl-2-cyclopropen-1-one
- 2,3-Diethyl-2-cyclopropene-1-one
Comparison: 2,3-Diethyl-2-cyclopropen-1-one is unique due to the presence of ethyl groups, which influence its reactivity and physical properties. Compared to 2,3-Diphenyl-2-cyclopropen-1-one, it has lower steric hindrance, making it more reactive in certain reactions. The presence of ethyl groups also affects its solubility and boiling point compared to its methyl and phenyl analogs .
属性
CAS 编号 |
65864-10-0 |
|---|---|
分子式 |
C7H10O |
分子量 |
110.15 g/mol |
IUPAC 名称 |
2,3-diethylcycloprop-2-en-1-one |
InChI |
InChI=1S/C7H10O/c1-3-5-6(4-2)7(5)8/h3-4H2,1-2H3 |
InChI 键 |
SPDMXWZPFBYLLQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C1=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


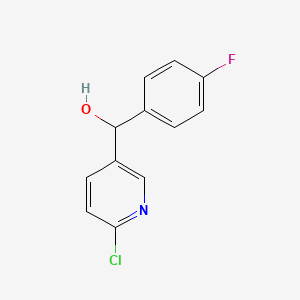
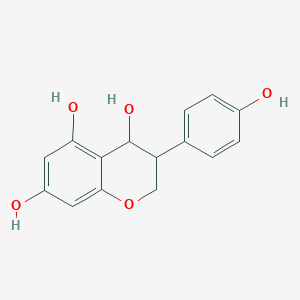
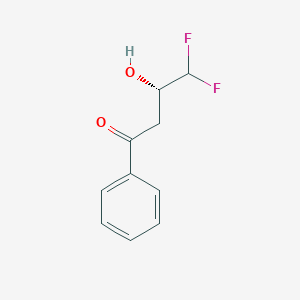


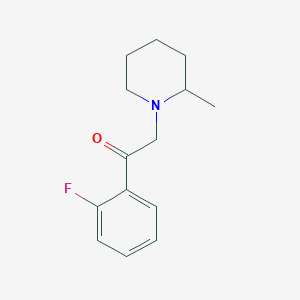
![(2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl) (Z)-octadec-9-enoate](/img/structure/B13416951.png)
